5-(2-Fluorophenyl)furan-2-carbaldehyde
Overview
Description
The compound "5-(2-Fluorophenyl)furan-2-carbaldehyde" is a heterocyclic aldehyde with potential applications in various chemical syntheses. It is characterized by the presence of a furan ring, which is a five-membered aromatic ring with four carbon atoms and one oxygen atom. The furan ring is substituted at the 2-position with an aldehyde group and at the 5-position with a 2-fluorophenyl group. This structure is similar to other furan-2-carbaldehydes that have been studied for their chemical properties and potential applications in organic synthesis .
Synthesis Analysis
The synthesis of substituted furan-2-carbaldehydes, including those with fluorophenyl groups, can be achieved through various methods. One approach is the Vilsmeier formylation of mono- and di-substituted furans, which allows for the introduction of the aldehyde functionality at the 2-position of the furan ring . Additionally, the chemoselective protection of heteroaromatic aldehydes as imidazolidine derivatives has been demonstrated, which could be applied to protect the aldehyde group during further synthetic steps .
Molecular Structure Analysis
The molecular structure of furan-2-carbaldehydes can be analyzed using spectroscopic methods such as infrared and Raman spectroscopy. For instance, the vibrational frequencies and corresponding assignments for similar compounds have been investigated both experimentally and theoretically, providing insights into the stability and electronic properties of the molecule . The presence of the fluorine atom can influence the electronic distribution within the molecule, affecting its reactivity and interactions with other chemical species.
Chemical Reactions Analysis
Furan-2-carbaldehydes can participate in various chemical reactions, serving as building blocks for more complex molecules. For example, they can undergo Knoevenagel condensations with compounds containing active methyl or methylene groups, leading to the formation of conjugated systems . They can also be used in photocatalytic C–C bond cleavage reactions to synthesize bioactive quinazolin-4(3H)-ones, showcasing their utility as C1 building blocks in green chemistry .
Physical and Chemical Properties Analysis
The physical and chemical properties of furan-2-carbaldehydes, such as their thermodynamic properties, can be determined using methods like Knudsen’s effusion method. This allows for the calculation of standard enthalpies, entropies, and Gibbs energies of sublimation and evaporation, which are important for understanding the compound's behavior under various conditions . The presence of substituents like the fluorophenyl group can significantly affect these properties, influencing the compound's volatility and stability.
Scientific Research Applications
- Synthesis and Spectroscopic Characterization
- Field : Organic Chemistry
- Application : This compound is used in the one-step synthesis of the title compound in quantitative yield using adapted Vilsmeier conditions .
- Method : The product was characterized by 1 H-, 2 H-, 13 C-NMR-, as well as IR and Raman spectroscopy .
- Results : Spectral data are given in detail .
-
Furan Platform Chemicals
- Field : Green Chemistry
- Application : This compound could potentially be used as a furan platform chemical (FPC), which are directly available from biomass .
- Method : The synthesis of FPCs involves the conversion of biomass into furfural and 5-hydroxy-methylfurfural .
- Results : The use of FPCs can lead to a wide range of compounds that can be economically synthesized from biomass .
-
Urease Inhibitory Activities
- Field : Biochemistry
- Application : Furan chalcones, which could potentially include “5-(2-Fluorophenyl)furan-2-carbaldehyde”, have been tested for their urease inhibitory activities .
- Method : The method involves the preparation of a series of furan chalcones and testing them for their urease inhibitory activities .
- Results : The results showed promising urease inhibitory activities .
Safety And Hazards
properties
IUPAC Name |
5-(2-fluorophenyl)furan-2-carbaldehyde | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C11H7FO2/c12-10-4-2-1-3-9(10)11-6-5-8(7-13)14-11/h1-7H | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGGOAPVMWNGAQS-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)C2=CC=C(O2)C=O)F | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C11H7FO2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30359351 | |
Record name | 5-(2-fluorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
190.17 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
5-(2-Fluorophenyl)furan-2-carbaldehyde | |
CAS RN |
380566-25-6 | |
Record name | 5-(2-fluorophenyl)furan-2-carbaldehyde | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID30359351 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 5-(2-fluorophenyl)furan-2-carbaldehyde | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
---|---|
Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Citations
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